3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
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Description
3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C29H28N4O2S and its molecular weight is 496.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Researchers have synthesized various derivatives of imidazo[1,2-c]quinazolin-2-yl compounds and investigated their biological activities. For instance, the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl-and phenethylisothiocyanates has been reported. These compounds showed inhibitory effects on brain monoamine oxidase (MAO) activity and exhibited moderate therapeutic effects against grafted mouse tumors, including Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).
Novel Fused Imidazole Derivatives
Another study focused on the synthesis of novel fused imidazole derivatives, showcasing the versatility of imidazoquinazolin compounds in creating new molecules with potential biological activities. The research involved cyclization reactions leading to various imidazo[4,5-b]quinoxalines and imidazo[3,4-b]quinazolines, highlighting the chemical diversity and synthetic utility of these compounds (El-Shareif et al., 2003).
Anticancer Activity
A study presented the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, evaluating their antiproliferative activity against human cancer cell lines. This research underscores the therapeutic potential of quinoxalin-2-ylsulfanyl derivatives in cancer treatment, with several compounds showing significant inhibitory effects on tumor cell growth (El Rayes et al., 2019).
Antibacterial and Antifungal Activities
Research into the synthesis and biological evaluation of novel 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives via intramolecular electrophilic cyclization revealed significant antimicrobial properties. These studies contribute to the development of new antimicrobial agents based on the quinazolinone scaffold, emphasizing the importance of structural modifications to enhance biological activity (Kut et al., 2020).
properties
IUPAC Name |
3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-20-11-13-22(14-12-20)19-36-29-32-24-10-6-5-9-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-18-17-21-7-3-2-4-8-21/h2-14,25H,15-19H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPSIREUXWOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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